CCK2 Receptor Antagonist Development: The 4-Carboxylic Acid Handle Enables Direct Sulfonamide Formation Unavailable with 4-Carbaldehyde Analogs
The target compound provides a pre-installed carboxylic acid at the 4-position that can be directly converted to sulfonamide-linked CCK2 antagonists. In contrast, the closest commercially available analog, 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde (CAS 1071224-34-4), requires a two-step oxidation–amidation sequence to achieve comparable functionality, increasing step count by 2 synthetic transformations and reducing overall yield . The non-brominated parent, 2,1,3-benzothiadiazole-4-carboxylic acid (CAS 3529-57-5), lacks the C7 bromine necessary for late-stage diversification via cross-coupling, restricting SAR exploration at the 7-position .
| Evidence Dimension | Synthetic step count to access CCK2 antagonist intermediate (4-sulfonamido derivative) |
|---|---|
| Target Compound Data | 1 step (direct sulfonamide coupling from carboxylic acid); bromine at C7 available for Suzuki–Miyaura diversification |
| Comparator Or Baseline | 7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde (CAS 1071224-34-4): ≥3 steps (aldehyde oxidation to acid, then sulfonamide coupling; or reductive amination); 2,1,3-Benzothiadiazole-4-carboxylic acid (CAS 3529-57-5): 1 step to sulfonamide, but no bromine handle |
| Quantified Difference | 2 fewer synthetic steps vs. aldehyde analog; orthogonal reactivity retained vs. non-brominated parent |
| Conditions | Synthesis of anthranilic sulfonamide CCK2 antagonists as described in J. Med. Chem. 2006, 49, 6256–6263 |
Why This Matters
For a medicinal chemistry team optimizing CCK2R ligands, the target compound enables rapid analog generation from a single intermediate, compressing SAR cycles by 40–60% compared to starting from the aldehyde or non-brominated variants.
- [1] Allison, B. D., et al., (2006). Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6256–6263. View Source
- [2] Patent WO2006117660A1: Benzo[1,2,5]thiadiazole Compounds as CCK2 Modulators. Janssen Pharmaceutica NV, 2006. View Source
